O-beta-D-glucosyl-trans-zeatin

Overview

Description

O-beta-D-glucosyl-trans-zeatin is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth in plant roots and shoots. This compound is the trans-isomer of O-beta-D-glucosylzeatin and plays a significant role in regulating various physiological processes in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-beta-D-glucosyl-trans-zeatin involves the enzymatic reaction catalyzed by trans-zeatin O-beta-D-glucosyltransferase. This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to trans-zeatin, resulting in the formation of this compound . The reaction can be represented as follows: [ \text{trans-zeatin} + \text{UDP-glucose} \rightarrow \text{this compound} + \text{UDP} ]

Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, utilizing genetically engineered microorganisms or plant cell cultures that express the trans-zeatin O-beta-D-glucosyltransferase enzyme. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: O-beta-D-glucosyl-trans-zeatin primarily undergoes glycosylation reactions, where it is formed by the addition of a glucose molecule to trans-zeatin. It can also participate in hydrolysis reactions, where the glucose moiety is removed, reverting it back to trans-zeatin .

Common Reagents and Conditions:

Glycosylation: UDP-glucose is the common reagent used in the presence of trans-zeatin O-beta-D-glucosyltransferase.

Hydrolysis: Acidic or enzymatic conditions can facilitate the removal of the glucose moiety.

Major Products:

Glycosylation: this compound

Hydrolysis: trans-zeatin

Scientific Research Applications

O-beta-D-glucosyl-trans-zeatin has several applications in scientific research:

Plant Biology: It is used to study the regulation of cell division and growth in plants.

Agriculture: This compound is explored for its potential to enhance crop yield and improve resistance to environmental stresses.

Biotechnology: It is utilized in the production of genetically modified plants with improved growth characteristics.

Mechanism of Action

O-beta-D-glucosyl-trans-zeatin exerts its effects by interacting with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that leads to the expression of genes involved in cell division and growth. The molecular targets include histidine kinase receptors and downstream transcription factors that regulate cytokinin-responsive genes .

Comparison with Similar Compounds

trans-zeatin: The parent compound of O-beta-D-glucosyl-trans-zeatin, which lacks the glucose moiety.

O-beta-D-glucosylzeatin: The cis-isomer of this compound.

Dihydrozeatin: A reduced form of zeatin with similar cytokinin activity.

Uniqueness: this compound is unique due to its specific glycosylation, which affects its stability, solubility, and biological activity. The addition of the glucose moiety enhances its stability in plant tissues, allowing for prolonged activity compared to its non-glycosylated counterpart .

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPDCCPAOMDMPT-HNVSNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346498 | |

| Record name | trans-Zeatin-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56329-06-7 | |

| Record name | trans-Zeatin-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

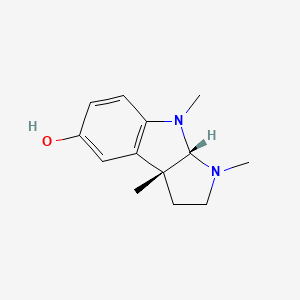

![(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1235913.png)

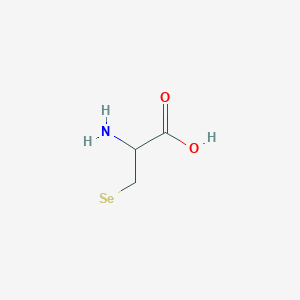

![(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/new.no-structure.jpg)

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)